Éter alílico de 2-fluorofenilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

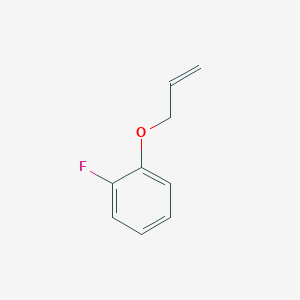

1-fluoro-2-(prop-2-en-1-yloxy)benzene is an organic compound with the molecular formula C9H9FO. It is a liquid at room temperature and is primarily used in research settings. The compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an allyl ether group. This unique structure imparts specific chemical properties that make it valuable in various scientific applications .

Aplicaciones Científicas De Investigación

1-fluoro-2-(prop-2-en-1-yloxy)benzene is utilized in various scientific research fields:

Chemistry: As a building block in organic synthesis and as a reagent in the preparation of more complex molecules.

Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.

Industry: Employed in the synthesis of specialty chemicals and materials

Mecanismo De Acción

Target of Action

It is known that allyl aryl ethers, a class of compounds to which 2-fluorophenyl allyl ether belongs, are involved in key organic reactions .

Mode of Action

The mode of action of 2-Fluorophenyl Allyl Ether involves a process known as the Claisen rearrangement . This is a thermal rearrangement of allyl vinyl ethers, including allyl aryl ethers, to form β-aryl allyl ethers . The Claisen rearrangement occurs through a concerted mechanism, where a carbon-carbon bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the carbon-oxygen bond of the ether breaks .

Biochemical Pathways

The claisen rearrangement, which this compound undergoes, is part of a broader class of reactions called sigmatropic rearrangements . These rearrangements involve the shift of a substituent from one part of a molecule to another, leading to significant changes in the molecule’s structure and potentially its function .

Pharmacokinetics

Its physical properties such as its predicted melting point of -1371°C, boiling point of 36-39°C at 01 mmHg, and density of 10 g/mL, may influence its bioavailability .

Result of Action

The result of the Claisen rearrangement that 2-Fluorophenyl Allyl Ether undergoes is the formation of β-aryl allyl ethers . This rearrangement can lead to significant changes in the molecule’s structure and potentially its function .

Action Environment

The action of 2-Fluorophenyl Allyl Ether is influenced by environmental factors such as temperature, as the Claisen rearrangement it undergoes is a thermal rearrangement . Other factors that could influence its action include the presence of other substances that could react with it, and the pH of the environment.

Análisis Bioquímico

Biochemical Properties

It is known that allyl ethers, a group to which 2-Fluorophenyl allyl ether belongs, can undergo Claisen rearrangement, a key organic reaction involving the thermal rearrangement of allyl vinyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers .

Cellular Effects

It is known that the reactions of allyl ethers can have implications for cellular processes .

Molecular Mechanism

It is known that allyl ethers can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Temporal Effects in Laboratory Settings

It is known that the compound is a liquid at room temperature, with a predicted melting point of -13.71° C and a boiling point of 36-39° C at 0.1 mmHg .

Dosage Effects in Animal Models

It is known that the selection of appropriate animal models is critical in preclinical research .

Metabolic Pathways

It is known that the Suzuki–Miyaura (SM) coupling reaction, which involves the use of organoboron reagents, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-fluoro-2-(prop-2-en-1-yloxy)benzene can be synthesized through the etherification of 2-fluorophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Fluorophenol+Allyl BromideK2CO3,DMF2-Fluorophenyl Allyl Ether+KBr

Industrial Production Methods: Industrial processes may employ continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: 1-fluoro-2-(prop-2-en-1-yloxy)benzene undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Epoxides: Formed from the oxidation of the allyl group.

Alcohols: Resulting from the reduction of the allyl group.

Substituted Phenyl Ethers: Produced through nucleophilic substitution of the fluorine atom.

Comparación Con Compuestos Similares

Phenyl Allyl Ether: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

2-Chlorophenyl Allyl Ether: Contains a chlorine atom instead of fluorine, which affects its reactivity and physical properties.

2-Bromophenyl Allyl Ether: Similar to the chlorinated version but with different reactivity due to the bromine atom.

Uniqueness: 1-fluoro-2-(prop-2-en-1-yloxy)benzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity patterns compared to its chlorinated and brominated counterparts. This makes it particularly valuable in specific synthetic applications where fluorine’s unique properties are desired .

Propiedades

IUPAC Name |

1-fluoro-2-prop-2-enoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABBMHBZKPIFFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408784.png)

![3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2408789.png)

![tert-Butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2408794.png)

![Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH](/img/structure/B2408795.png)

![2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2408797.png)

![4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B2408804.png)